molecular formula C18H13NO3 B11836939 7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile CAS No. 648434-16-6

7-Methoxy-2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-3-carbonitrile

Cat. No.: B11836939
CAS No.: 648434-16-6
M. Wt: 291.3 g/mol
InChI Key: GGWWEIRNAILIAS-UHFFFAOYSA-N
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Description

7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a chromene core with a methoxy group at the 7th position, a carbonitrile group at the 3rd position, and a p-tolyl group at the 2nd position.

Preparation Methods

The synthesis of 7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4H-chromen-4-one and p-tolylacetonitrile.

    Condensation Reaction: The key step involves a condensation reaction between 7-methoxy-4H-chromen-4-one and p-tolylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the chromene ring system.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain 7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and scalability.

Chemical Reactions Analysis

7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group at the 7th position can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

    Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, thereby reducing inflammation.

    Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile can be compared with other similar flavonoid compounds, such as:

    7-Methoxy-4-oxo-2-phenyl-4H-chromene-3-carbonitrile: Similar structure but with a phenyl group instead of a p-tolyl group.

    7-Hydroxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile: Lacks the methoxy group at the 7th position.

The uniqueness of 7-Methoxy-4-oxo-2-(p-tolyl)-4H-chromene-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

648434-16-6

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

7-methoxy-2-(4-methylphenyl)-4-oxochromene-3-carbonitrile

InChI

InChI=1S/C18H13NO3/c1-11-3-5-12(6-4-11)18-15(10-19)17(20)14-8-7-13(21-2)9-16(14)22-18/h3-9H,1-2H3

InChI Key

GGWWEIRNAILIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C#N

Origin of Product

United States

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